molecular formula C17H17N3O5S B144035 N-Acetyl O-Benzyl Lamivudine CAS No. 1091585-30-6

N-Acetyl O-Benzyl Lamivudine

货号: B144035
CAS 编号: 1091585-30-6
分子量: 375.4 g/mol
InChI 键: MKSGJSLVQHXINJ-LSDHHAIUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl O-Benzyl Lamivudine involves several steps, including the acetylation and benzylation of lamivudine. The reaction typically starts with lamivudine, which undergoes acetylation using acetic anhydride in the presence of a base such as pyridine. This is followed by benzylation using benzyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions

N-Acetyl O-Benzyl Lamivudine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound sulfoxide, while reduction may produce this compound alcohol .

作用机制

N-Acetyl O-Benzyl Lamivudine exerts its effects by inhibiting viral reverse transcriptase, an enzyme crucial for the replication of viruses such as HIV and hepatitis B. The compound is phosphorylated intracellularly to its active triphosphate form, which is then incorporated into viral DNA by reverse transcriptase, leading to DNA chain termination .

生物活性

N-Acetyl O-Benzyl Lamivudine (NOBL) is a synthetic nucleoside analogue derived from Lamivudine, a well-known antiviral drug used primarily in the treatment of HIV and hepatitis B virus (HBV) infections. This article explores the biological activity of NOBL, including its mechanism of action, pharmacokinetics, and potential therapeutic applications.

Overview of this compound

NOBL is characterized as a reverse transcriptase inhibitor and functions by interfering with viral DNA replication. Its structure allows it to be metabolized into its active form, lamivudine triphosphate (L-TP), which is crucial for its antiviral activity. The compound's synthesis involves acetylation and benzylation processes that enhance its stability and bioavailability compared to its parent compound, Lamivudine.

NOBL acts primarily by inhibiting the reverse transcriptase enzyme necessary for the replication of retroviruses like HIV and the polymerase enzyme required for HBV replication. The inhibition occurs through the following steps:

  • Conversion to Active Form : NOBL is converted into L-TP within the cell.
  • Inhibition of Viral Enzymes : L-TP competes with natural nucleotides for incorporation into viral DNA, leading to chain termination during DNA synthesis.
  • Prevention of Viral Replication : The result is a significant reduction in viral load, as the replication cycle of the virus is disrupted.

Pharmacokinetics

NOBL is rapidly absorbed following oral administration, achieving peak serum concentrations within 0.5 to 1.5 hours. Its pharmacokinetic profile includes:

  • Bioavailability : High due to its synthetic modifications.
  • Half-life : Approximately 5-7 hours, allowing for once or twice daily dosing.
  • Metabolism : Primarily via intracellular kinases that convert it to L-TP.

The biochemical properties of NOBL include:

  • Cellular Uptake : NOBL enters cells through nucleoside transporters.
  • Subcellular Localization : Once inside, it interacts with various cellular components, particularly nucleic acids and enzymes involved in DNA replication.
  • Cytotoxicity : Studies indicate low cytotoxicity at therapeutic concentrations, making it a safer alternative to some existing antiviral agents .

Research Findings and Case Studies

Recent studies have highlighted the effectiveness of NOBL against various strains of HBV and HIV. For instance:

CompoundVirus TypeEC50 (µM)IC50 (µM)References
NOBLHBV0.32>300
NOBLHIV0.6022

These findings suggest that NOBL has comparable efficacy to existing treatments while exhibiting lower toxicity.

Case Study: Efficacy Against Drug-Resistant Strains

A notable case study involved evaluating NOBL against drug-resistant HBV mutants. Results showed that NOBL maintained activity against several mutants associated with resistance to Lamivudine and adefovir, indicating its potential as a second-line treatment option .

属性

IUPAC Name

[(2R,5S)-5-(4-acetamido-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S/c1-11(21)18-13-7-8-20(17(23)19-13)14-10-26-15(25-14)9-24-16(22)12-5-3-2-4-6-12/h2-8,14-15H,9-10H2,1H3,(H,18,19,21,23)/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSGJSLVQHXINJ-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=O)N(C=C1)C2CSC(O2)COC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=NC(=O)N(C=C1)[C@@H]2CS[C@@H](O2)COC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。